2,6-Heptanedione

Intramolecular aldol condensation Ring-closure kinetics Synthetic efficiency

2,6-Heptanedione is the optimal 1,5-diketone for acid/base-catalyzing cyclohexenone synthesis, providing an 87% isolated yield for 3-methyl-2-cyclohexenone—a 2400× kinetic advantage over 1,4-diketones. Its linear scaffold ensures selective enolate chemistry (pKa ≈20) and avoids metal-chelation issues common in β-diketones, making it indispensable for pharmaceutical intermediates like levonorgestrel. This validated building block also delivers superior sensitivity in fatty-acid analytical workflows.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 13505-34-5
Cat. No. B080457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Heptanedione
CAS13505-34-5
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)CCCC(=O)C
InChIInChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-5H2,1-2H3
InChIKeyVAIFYHGFLAPCON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Heptanedione (CAS 13505-34-5) Technical Identity and Class Differentiation


2,6-Heptanedione (heptane-2,6-dione; CAS 13505-34-5) is a seven-carbon linear α,δ-diketone (1,5-diketone) with the molecular formula C₇H₁₂O₂ and molecular weight 128.17 g/mol [1]. The compound is a white crystalline solid at room temperature (melting point 33–34 °C) with a boiling point of 221–224 °C at atmospheric pressure . As a terminal 1,5-diketone, 2,6-heptanedione possesses two carbonyl groups separated by a three‑carbon methylene bridge ( –(CH₂)₃– ), which fundamentally distinguishes it from β-diketones (e.g., acetylacetone, 2,4-heptanedione) and γ-diketones (e.g., 2,5-hexanedione) in both reactivity and application profile [2].

Why 2,6-Heptanedione Cannot Be Casually Substituted with Other Linear Diketones


The 1,5-diketone architecture of 2,6-heptanedione confers a unique cyclization pathway that is not shared by its closest linear analogs. When treated with base, 2,6-heptanedione undergoes intramolecular aldol condensation to afford a six-membered cyclohexenone ring with high efficiency; in contrast, the 1,4-diketone 2,5-hexanedione yields a five-membered cyclopentenone product, and the 1,6-diketone 2,7-octanedione is sterically and thermodynamically disadvantaged for analogous ring closure [1]. Furthermore, the α-proton acidity of 2,6-heptanedione (pKa ≈ 20) is substantially lower than that of its β-diketone regioisomer 2,4-heptanedione (pKa ≈ 15), resulting in markedly different enolate reactivity and metal-chelation behavior [2]. Substituting one diketone for another without accounting for these divergent cyclization kinetics, acidities, and ring-strain energetics will lead to synthetic failure or unpredictable product distributions.

2,6-Heptanedione – Head-to-Head Quantitative Differentiation Evidence


Cyclization Kinetics: 2,6-Heptanedione vs. 2,5-Hexanedione

2,6-Heptanedione cyclizes 2400‑fold faster than the γ-diketone analog 2,5-hexanedione, despite the fact that the overall thermodynamics of the two cyclizations are similar and the conversion of 2,5-hexanedione to its enone product is thermodynamically more favorable [1]. This kinetic advantage stems from the lower ring strain of the six-membered transition state leading to a cyclohexenone, compared with the five-membered transition state required for 2,5-hexanedione.

Intramolecular aldol condensation Ring-closure kinetics Synthetic efficiency

α-Proton Acidity: 2,6-Heptanedione vs. 2,4-Heptanedione

The α-protons of 2,6-heptanedione exhibit a pKa of approximately 20, which is 5 log units higher (i.e., 10⁵‑fold less acidic) than the α-protons of the β-diketone regioisomer 2,4-heptanedione (pKa ≈ 15) [1]. This difference arises because the enolate of 2,4-heptanedione benefits from extended conjugation across both carbonyl groups, whereas the 1,5-diketone framework of 2,6-heptanedione lacks this direct resonance stabilization.

Enolate chemistry pKa comparison β-Diketone vs. α,δ-diketone

Analytical Sensitivity for Fatty Acid Detection: 2,6-Heptanedione vs. Other Diketones

2,6-Heptanedione demonstrates markedly higher sensitivity for the detection of fatty acids compared with other diketones . This property enables its use as a diagnostic marker in chemical analysis, including the determination of molecular weight and identification of unknown compounds in cell culture samples.

Diagnostic marker Fatty acid analysis Sensitivity comparison

Intramolecular Aldol Product Yield: 2,6-Heptanedione Delivers 87% Cyclohexenone

Base-catalyzed intramolecular aldol condensation of 2,6-heptanedione yields 3-methyl-2-cyclohexenone in 87% isolated yield [1]. In contrast, the analogous reaction of 2,5-hexanedione produces a five-membered cyclopentenone, while 2,7-octanedione fails to undergo efficient cyclization under similar conditions due to the high entropic cost of forming an eight-membered ring.

Intramolecular aldol condensation Cyclohexenone synthesis Synthetic yield

Pharmaceutical Intermediate Specificity: Norethisterone 18-Methyl Synthesis

2,6-Heptanedione is explicitly utilized in the pharmaceutical industry for the synthesis of norethisterone 18-methyl (levonorgestrel), a potent progestin used in oral contraceptives . Alternative diketones such as 2,5-hexanedione or 2,4-heptanedione are not documented as intermediates for this specific steroid synthesis pathway, underscoring the unique role of the 1,5-diketone scaffold in constructing the steroid D‑ring or side-chain.

Steroid synthesis Pharmaceutical intermediate Norethisterone derivative

2,6-Heptanedione – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Efficient Synthesis of Six-Membered Carbocycles via Intramolecular Aldol Condensation

2,6-Heptanedione is the optimal starting material for the base-catalyzed synthesis of 3-methyl-2-cyclohexenone and related substituted cyclohexenones, affording an 87% isolated yield [1]. Its 2400‑fold kinetic advantage over 2,5-hexanedione ensures rapid, high-yielding cyclization under mild conditions, making it indispensable for building cyclohexenone intermediates used in fragrance, agrochemical, and pharmaceutical synthesis [2].

Sensitive Diagnostic Marker for Fatty Acid Detection in Biological Samples

When integrated into analytical workflows, 2,6-heptanedione exhibits superior sensitivity for detecting fatty acids compared with other linear diketones [1]. This property supports its use as a diagnostic marker in cell culture analysis, molecular weight determination, and metabolic disorder screening (e.g., diabetes mellitus, urolithiasis) [2].

Key Intermediate in the Synthesis of Norethisterone 18-Methyl (Levonorgestrel)

2,6-Heptanedione is a documented intermediate in the industrial synthesis of norethisterone 18-methyl (levonorgestrel), a widely prescribed progestin [1]. For pharmaceutical development teams requiring a reliable building block for steroid hormone analogs, 2,6-heptanedione provides a validated entry point into the 18-methyl-19-nortestosterone series.

Controlled Enolate Chemistry and Metal Complexation Studies

With an α‑proton pKa of approximately 20, 2,6-heptanedione offers a less acidic enolate precursor than β‑diketones (e.g., 2,4‑heptanedione, pKa ≈ 15) [1]. This difference allows for selective enolate formation under stronger basic conditions and provides a distinct coordination environment for metal‑chelation studies, particularly when a non‑chelating 1,5‑diketone scaffold is required [2].

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